1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene
Description
1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene is an organic compound with the molecular formula C10H11I It is characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group, which is further connected to a methylbenzene ring
Properties
CAS No. |
918959-09-8 |
|---|---|
Molecular Formula |
C10H11I |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-(3-iodoprop-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11I/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,8H2,1H3 |
InChI Key |
NJAWLBXKCOLUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCI |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene typically involves the iodination of a suitable precursor. One common method is the reaction of 4-methylbenzene with 3-iodoprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the iodination process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of 1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene for commercial applications .
Chemical Reactions Analysis
1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane. Hydrogenation reactions using catalysts like palladium on carbon are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidoprop-1-en-1-yl)-4-methylbenzene .
Scientific Research Applications
1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes, enabling the tracking of biological processes in vivo.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry: In the industrial sector, 1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The prop-1-en-1-yl group can undergo addition reactions, contributing to the formation of new carbon-carbon bonds.
In biological systems, radiolabeled derivatives of the compound can interact with specific molecular targets, allowing for the visualization of biological processes. The exact pathways and targets involved depend on the specific derivative and its intended use .
Comparison with Similar Compounds
1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(3-Bromoprop-1-en-1-yl)-4-methylbenzene: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and may be used in different applications.
1-(3-Chloroprop-1-en-1-yl)-4-methylbenzene:
1-(3-Fluoroprop-1-en-1-yl)-4-methylbenzene: The presence of a fluorine atom affects the compound’s reactivity and properties.
The uniqueness of 1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene lies in its iodine atom, which imparts distinct reactivity and potential for radiolabeling applications .
Biological Activity
1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene, also known as a derivative of iodinated propylene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The chemical formula of 1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene is C10H11I, indicating the presence of an iodine atom attached to a propene side chain on a methyl-substituted benzene ring. The structural characteristics suggest potential reactivity in biological systems, particularly in relation to enzyme interactions and receptor binding.
The biological activity of this compound is likely mediated through its ability to interact with specific molecular targets. The iodine atom can enhance the lipophilicity and electrophilicity of the compound, potentially facilitating its binding to various enzymes or receptors. This mechanism may lead to modulation of biochemical pathways, which is crucial for its therapeutic effects.
Antimicrobial Activity
Research indicates that iodinated compounds often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the iodine atom is hypothesized to contribute to this activity by disrupting bacterial cell membranes or interfering with cellular metabolism.
Anticancer Potential
There is growing interest in the anticancer properties of iodinated compounds. Studies have suggested that derivatives similar to 1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene can induce apoptosis in cancer cell lines. The mechanism may involve the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various iodinated compounds, 1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene was tested against multiple bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
A separate investigation focused on the effects of this compound on human cancer cell lines demonstrated promising results. The compound was found to inhibit cell proliferation in HeLa (cervical cancer) and A549 (lung cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
